molecular formula C19H23NO6S B12283605 4-(((Benzyloxy)carbonyl)amino)-2-hydroxybutyl4-methylbenzenesulfonate

4-(((Benzyloxy)carbonyl)amino)-2-hydroxybutyl4-methylbenzenesulfonate

Cat. No.: B12283605
M. Wt: 393.5 g/mol
InChI Key: LNMXMEPAJCOVSU-UHFFFAOYSA-N
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Description

4-(((Benzyloxy)carbonyl)amino)-2-hydroxybutyl4-methylbenzenesulfonate is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable substance for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((Benzyloxy)carbonyl)amino)-2-hydroxybutyl4-methylbenzenesulfonate typically involves multiple steps. One common method includes the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of a hydroxybutyl group. The final step involves the sulfonation of the aromatic ring with methylbenzenesulfonate.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(((Benzyloxy)carbonyl)amino)-2-hydroxybutyl4-methylbenzenesulfonate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The benzyloxycarbonyl group can be reduced to reveal the free amino group.

    Substitution: The sulfonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Free amino derivative.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

4-(((Benzyloxy)carbonyl)amino)-2-hydroxybutyl4-methylbenzenesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential role in biochemical pathways.

    Medicine: Investigated for its therapeutic properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. The benzyloxycarbonyl group can protect the amino group during reactions, while the hydroxybutyl and sulfonate groups can interact with different biological molecules. These interactions can influence biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((Benzyloxy)carbonyl)amino)butanoic acid
  • 4-(((Benzyloxy)carbonyl)amino)-2-hydroxybutanoic acid

Uniqueness

4-(((Benzyloxy)carbonyl)amino)-2-hydroxybutyl4-methylbenzenesulfonate is unique due to its combination of functional groups, which allows it to participate in a wide range of reactions. Its structure provides versatility in both synthetic and biological applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C19H23NO6S

Molecular Weight

393.5 g/mol

IUPAC Name

[2-hydroxy-4-(phenylmethoxycarbonylamino)butyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C19H23NO6S/c1-15-7-9-18(10-8-15)27(23,24)26-14-17(21)11-12-20-19(22)25-13-16-5-3-2-4-6-16/h2-10,17,21H,11-14H2,1H3,(H,20,22)

InChI Key

LNMXMEPAJCOVSU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(CCNC(=O)OCC2=CC=CC=C2)O

Origin of Product

United States

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